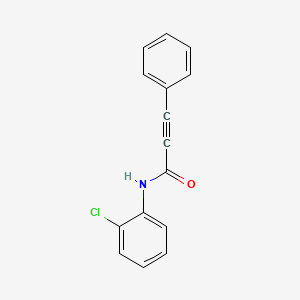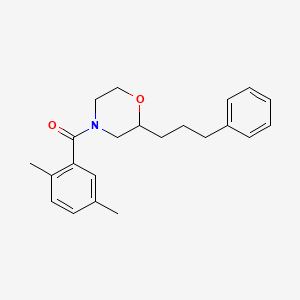
N-(2-chlorophenyl)-3-phenylprop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-phenylprop-2-ynamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-chlorophenyl group and a phenyl group attached to a prop-2-ynamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-phenylprop-2-ynamide typically involves the reaction of 2-chloroaniline with phenylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorophenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-phenylprop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chlorophenyl)-3-phenylprop-2-enamide: Similar structure but with a double bond instead of a triple bond.
N-(2-chlorophenyl)-3-phenylprop-2-ynylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
N-(2-chlorophenyl)-3-phenylprop-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the 2-chlorophenyl and phenyl groups, along with the prop-2-ynamide backbone, allows for a wide range of chemical modifications and applications.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUBKSOQLCHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5440324.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)nicotinamide](/img/structure/B5440328.png)
![3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5440336.png)
![N-(4-{[(2,2-dimethyl-1,3-benzodioxol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5440344.png)

![Ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5440363.png)
![N-{2-[4-(3,4-dimethylbenzyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5440370.png)
![2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B5440372.png)
![7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5440381.png)
![(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B5440395.png)
![2-({2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5440408.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5440411.png)
